2-Chloro-3-hydroxyisonicotinaldehyde 2-Chloro-3-hydroxyisonicotinaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13602034
InChI: InChI=1S/C6H4ClNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-3,10H
SMILES:
Molecular Formula: C6H4ClNO2
Molecular Weight: 157.55 g/mol

2-Chloro-3-hydroxyisonicotinaldehyde

CAS No.:

Cat. No.: VC13602034

Molecular Formula: C6H4ClNO2

Molecular Weight: 157.55 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-hydroxyisonicotinaldehyde -

Specification

Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
IUPAC Name 2-chloro-3-hydroxypyridine-4-carbaldehyde
Standard InChI InChI=1S/C6H4ClNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-3,10H
Standard InChI Key LBSUQAMABHLSQP-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C(=C1C=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Chloro-3-hydroxyisonicotinaldehyde belongs to the pyridine derivative family, featuring a six-membered aromatic ring with nitrogen at position 1. Key substituents include:

  • Chlorine at position 2, enhancing electrophilic aromatic substitution reactivity.

  • Hydroxyl group at position 3, contributing to hydrogen-bonding interactions.

  • Aldehyde at position 4, enabling nucleophilic additions and condensations.

The compound’s planar structure is stabilized by resonance, with the aldehyde group adopting an antiperiplanar conformation relative to the pyridine ring.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

  • ¹H NMR: A singlet at δ 9.8–10.2 ppm corresponds to the aldehyde proton, while aromatic protons resonate between δ 7.5–8.5 ppm.

  • ¹³C NMR: The aldehyde carbon appears at δ 190–195 ppm, with pyridine carbons spanning δ 120–160 ppm.

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 157.0165 (calculated for C₆H₄ClNO₂).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₄ClNO₂
Molecular Weight157.55 g/mol
IUPAC Name2-chloro-3-hydroxypyridine-4-carbaldehyde
SMILESC1=CN=C(C(=C1C=O)O)Cl
InChIKeyLBSUQAMABHLSQP-UHFFFAOYSA-N
Melting Point180–182°C (decomposes)
SolubilitySoluble in DMSO, methanol; insoluble in water

Synthesis and Optimization

Industrial-Scale Production

A patented method (EP0939079B1) outlines the synthesis of 2-chloro-3-hydroxypyridine derivatives via controlled chlorination and oxidation . Key steps include:

  • Chlorination of 3-Hydroxypyridine:

    • Reacting 3-hydroxypyridine with sodium hypochlorite (NaOCl) in aqueous NaOH (pH 11–13) at 0–5°C .

    • Simultaneous addition of NaOCl and substrate ensures minimal side reactions.

  • Acidic Workup:

    • Adjusting the pH to 3–4 with HCl precipitates the product, which is filtered and washed .

This method achieves yields of 81–85% with >95% purity, as verified by HPLC .

Table 2: Synthesis Conditions and Outcomes

ParameterOptimal ValueYieldPurity
Reaction Temperature0–5°C85%96%
pH1281%95%
SolventWater/NaOH

Alternative Routes

  • Vilsmeier-Haack Reaction: Formylation of 2-chloro-3-hydroxypyridine using POCl₃ and DMF, though less efficient (yields ~65%).

  • Enzymatic Oxidation: Exploratory studies using laccases show potential for greener synthesis but require optimization.

Applications in Pharmaceutical Chemistry

Neurological Drug Development

The aldehyde group in 2-chloro-3-hydroxyisonicotinaldehyde facilitates Schiff base formation with amines, a key step in synthesizing:

  • GABA Receptor Modulators: Derivatives exhibit affinity for γ-aminobutyric acid receptors, implicating potential in epilepsy treatment.

  • Monoamine Oxidase Inhibitors (MAOIs): Structural analogs inhibit MAO-B, a target in Parkinson’s disease therapy.

Antibacterial and Antifungal Agents

Chlorine substitution enhances membrane permeability, enabling activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL).

Comparison with Structural Analogs

2-Chloro-3-hydroxy-4-methoxybenzaldehyde

  • Structure: Benzaldehyde derivative with methoxy group.

  • Applications: Less reactive in nucleophilic additions due to electron-donating methoxy .

2-Chloro-3-hydroxypropanal

  • Structure: Linear aliphatic aldehyde.

  • Reactivity: Higher susceptibility to polymerization compared to aromatic analogs .

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